
3-(1-Methylpyrrolidin-2-yl)propan-1-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Methylpyrrolidin-2-yl)propan-1-amine dihydrochloride: is a solid crystalline compound. Its appearance ranges from white to nearly white crystals. It is stable at room temperature and soluble in water and ethanol .
Vorbereitungsmethoden
Synthetic Routes:: The synthetic route for this compound involves the following steps:
Alkylation of Pyrrolidine: Start with pyrrolidine, and react it with 2-chloropropane (propan-2-yl chloride) to introduce the alkyl group.
Hydrochlorination: The resulting intermediate is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production::
Analyse Chemischer Reaktionen
Types of Reactions::
Alkylation: The initial step involves alkylation of pyrrolidine.
Salt Formation: The subsequent hydrochlorination leads to the formation of the dihydrochloride salt.
2-Chloropropane (propan-2-yl chloride): Used for alkylation.
Hydrochloric Acid (HCl): Used for salt formation.
Major Products:: The major product is 3-(1-Methylpyrrolidin-2-yl)propan-1-amine dihydrochloride itself.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Chemistry: It can serve as a building block for more complex molecules.
Biology: Researchers use it in studies related to neurotransmitters and receptors.
Medicine: It may have pharmaceutical applications due to its structural features.
Industry: It could be used in the synthesis of other compounds.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects depends on its specific targets. It may interact with receptors, enzymes, or other biomolecules, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While I don’t have specific information on similar compounds, further research could explore related pyrrolidine derivatives.
Eigenschaften
Molekularformel |
C8H20Cl2N2 |
|---|---|
Molekulargewicht |
215.16 g/mol |
IUPAC-Name |
3-(1-methylpyrrolidin-2-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-10-7-3-5-8(10)4-2-6-9;;/h8H,2-7,9H2,1H3;2*1H |
InChI-Schlüssel |
UCYSQPIPABILOC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC1CCCN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



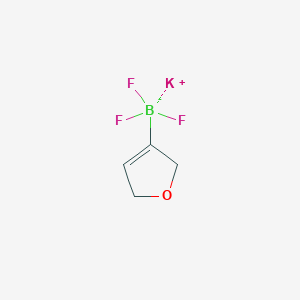
![6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B13520640.png)
![3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride](/img/structure/B13520646.png)

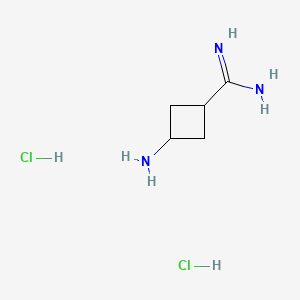
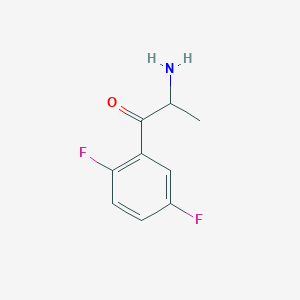
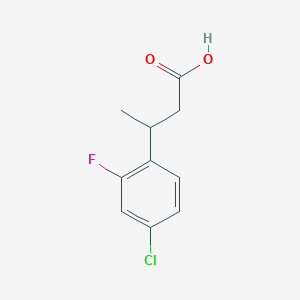
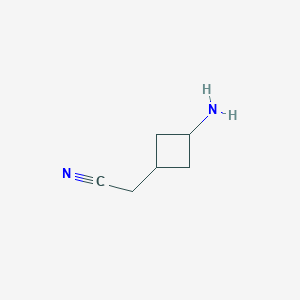
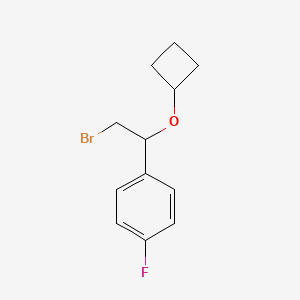

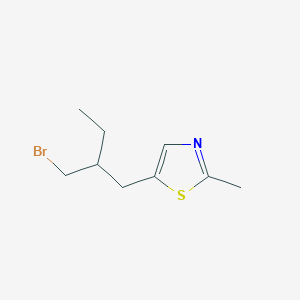

![1-[1-(3,4,5-Trifluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13520690.png)
